Elaidic Acid Ethyl-d5 Ester Elaidic Acid Ethyl-d5 Ester Labeled Ethyl Oleate. It was obtained by the hydrolysis of various animal and vegetable fats and oils.

Brand Name: Vulcanchem
CAS No.: 1217226-00-0
VCID: VC0153842
InChI:
SMILES:
Molecular Formula: C₂₀H₃₃D₅O₂
Molecular Weight: 315.55

Elaidic Acid Ethyl-d5 Ester

CAS No.: 1217226-00-0

Cat. No.: VC0153842

Molecular Formula: C₂₀H₃₃D₅O₂

Molecular Weight: 315.55

* For research use only. Not for human or veterinary use.

Elaidic Acid Ethyl-d5 Ester - 1217226-00-0

Specification

CAS No. 1217226-00-0
Molecular Formula C₂₀H₃₃D₅O₂
Molecular Weight 315.55

Introduction

Chemical Identity and Structural Properties

Elaidic Acid Ethyl-d5 Ester is a deuterated derivative of elaidic acid ethyl ester, containing five deuterium atoms replacing hydrogens in the ethyl group. The compound features a trans configuration at the C9-C10 double bond, distinguishing it from its cis isomer, oleic acid ethyl ester-d5.

Identification Parameters

ParameterValue
CAS Number1217226-00-0
Molecular FormulaC₂₀H₃₃D₅O₂
Molecular Weight315.55 g/mol
Physical StatePowder
Storage Conditions2-8°C, protected from air and light
SolubilityChloroform, Dichloromethane, DMSO

Nomenclature and Synonyms

The compound is known by several systematic and common names in scientific literature:

  • (9E)-9-Octadecenoic Acid Ethyl-d5 Ester

  • (E)-9-Octadecenoic Acid Ethyl-d5 Ester

  • Ethyl-d5 E-Octadec-9-enoate

  • Ethyl-d5 Elaidate

  • Ethyl-d5 trans-9-Octadecenoate

The "d5" designation indicates the presence of five deuterium atoms, which replace hydrogen atoms in the molecular structure. The "E" or "trans" notation refers to the configuration of substituents around the carbon-carbon double bond at the 9th position, where the substituents are on opposite sides of the double bond plane.

Analytical Applications

Reference Standard Applications

Elaidic Acid Ethyl-d5 Ester serves as a valuable reference standard in analytical chemistry, particularly for method development and validation in the analysis of fatty acids and their derivatives. As noted in research documentation, this compound is "used for analytical method development, method validation (AMV), and Quality Controlled (QC) applications during synthesis and formulation stages" .

Mass Spectrometry Applications

The compound holds significant value in mass spectrometric analyses due to its deuterium labeling. In liquid chromatography-electrospray ionization-tandem mass spectrometry (LC/ESI-MS/MS) applications, deuterated standards like Elaidic Acid Ethyl-d5 Ester provide enhanced detection sensitivity and specificity for quantitative analysis of fatty acids.

Research indicates that charge reversal derivatization techniques utilizing deuterated standards dramatically improve detection sensitivity: "This leads to an ∼60,000-fold increase in sensitivity compared with the same method carried out with underivatized FAs" . This makes the compound particularly valuable in trace analysis of fatty acids in complex biological matrices.

Metabolic Tracing Studies

The deuterium labeling makes Elaidic Acid Ethyl-d5 Ester invaluable for metabolic tracing studies, allowing researchers to track the incorporation, metabolism, and transformation of fatty acids within biological systems. The stable isotope labeling enables precise differentiation between endogenous and exogenous fatty acids in biological samples .

Biological Activity and Research Significance

Effects on Lipid Metabolism

Elaidic Acid Ethyl-d5 Ester, similar to its non-deuterated counterpart, influences lipid metabolism pathways. Research indicates that it "increases CETP activity, which in turn raises VLDL and lowers HDL cholesterol" . Cholesteryl ester transfer protein (CETP) plays a critical role in lipid transport between lipoproteins, and modulation of its activity has significant implications for cardiovascular health.

Relationship to Trans Fatty Acids

As a deuterated analog of elaidic acid ethyl ester, this compound is structurally related to elaidic acid, "the major trans fat found in hydrogenated vegetable oils" . The trans configuration at the C9-C10 double bond distinguishes it from the naturally more prevalent cis isomers of unsaturated fatty acids. Research on the non-deuterated form has shown that "Elaidic Acid Ethyl Ester plays a role in biochemical reactions, particularly in lipid metabolism" with effects on "various types of cells and cellular processes".

Comparative Analysis with Related Compounds

CompoundMolecular FormulaMolecular Weight (g/mol)ConfigurationKey Difference from Elaidic Acid Ethyl-d5 Ester
Elaidic Acid Ethyl EsterC₂₀H₃₈O₂310.51TransNon-deuterated version
Oleic Acid Ethyl EsterC₂₀H₃₈O₂310.51CisCis configuration at C9-C10
Oleic Acid Ethyl Ester-d5C₂₀H₃₃D₅O₂315.55CisCis configuration with deuteration
Eicosapentaenoic Acid Ethyl Ester-d5C₂₂H₂₉D₅O₂335.54Multiple cisContains five double bonds

Research Methods and Techniques

Extraction and Preparation

The extraction and preparation of fatty acid ethyl esters, including deuterated variants like Elaidic Acid Ethyl-d5 Ester, typically involve specialized techniques to ensure high purity and recovery. Common methods include solid-phase extraction (SPE) and liquid-liquid extraction, followed by derivatization procedures when necessary.

Research documents indicate that "extraction and isolation methods for fatty acid ethyl esters involve solid-phase extraction procedures... followed by a mild quantitative derivatization step" . These procedures are crucial for maintaining the structural integrity of the compound during preparation for analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS represents a powerful analytical technique for the detection and quantification of Elaidic Acid Ethyl-d5 Ester. The deuterium labeling provides a mass shift that allows for clear differentiation from non-deuterated analogs in mass spectrometric analysis. Research has demonstrated that "LC-MS/MS is an effective analytical technique for the analysis of omega fatty acids and their derivatives" .

The application of charge reversal derivatization enhances detection sensitivity substantially: "This derivatization results in a 10- to 20-fold improvement in detection sensitivity by LC-ESI-MS/MS" .

Gas Chromatography (GC)

Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), provides another effective method for analyzing Elaidic Acid Ethyl-d5 Ester. The compound's volatility after derivatization makes it suitable for GC analysis, allowing for separation and quantification in complex mixtures.

Research indicates that "GC equipped with FID (270°), column: 0.25-mm × 25-m; coated with a 0.20-µm film of phase G16" provides effective analysis of fatty acid esters . Temperature programming is typically employed to optimize separation: "initial: 170° (2 min) then raise to 240° (3°/min, 2.5 min)" .

Future Research Directions

Advanced Metabolic Tracing

The unique properties of Elaidic Acid Ethyl-d5 Ester open avenues for advanced metabolic tracing studies. Future research could focus on utilizing this compound to track the incorporation of trans fatty acids into tissues and cellular components, providing insights into the metabolic fate and potential health implications of trans fat consumption.

Enhanced Analytical Methodologies

Continued development of analytical methodologies utilizing Elaidic Acid Ethyl-d5 Ester as a reference standard could lead to more sensitive and specific detection methods for fatty acids in complex biological matrices. The compound's role in charge reversal derivatization represents a promising area for further analytical refinement .

Comparative Biological Effects

Research comparing the biological effects of trans fatty acids and their deuterated analogs could provide valuable insights into structure-activity relationships. Investigations into the differential impacts of cis versus trans configurations on lipid metabolism, utilizing deuterated standards like Elaidic Acid Ethyl-d5 Ester, represent an important area for future exploration.

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